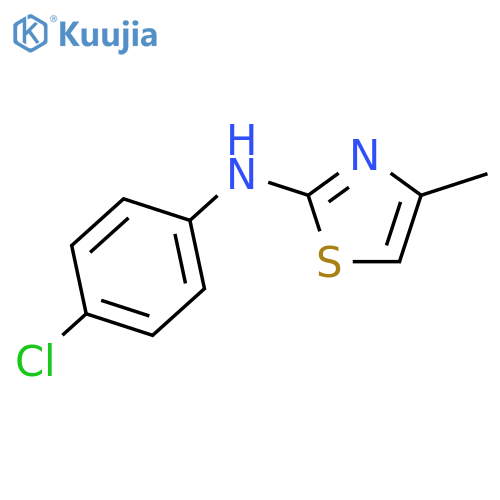

Cas no 51039-92-0 (N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)

51039-92-0 structure

商品名:N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine

CAS番号:51039-92-0

MF:C10H9ClN2S

メガワット:224.709859609604

MDL:MFCD03765574

CID:3085900

PubChem ID:2228702

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- N-(4-Chlorophenyl)-4-methylthiazol-2-amine

- CHEBI:109136

- CHEMBL1527882

- AKOS003295565

- LS-07563

- HMS2738O24

- MFCD03765574

- N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine

- STK734516

- N-(4-chlorophenyl)-4-methyl-2-thiazolamine

- HMS1597D06

- SR-01000294613

- AF-399/33711022

- CS-0315900

- H34174

- 2-thiazolamine, N-(4-chlorophenyl)-4-methyl-

- SR-01000294613-1

- ALBB-023817

- MLS000676058

- N-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)amine

- 51039-92-0

- SMR000296160

- DTXSID601324320

- Q27188202

- N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine

-

- MDL: MFCD03765574

- インチ: InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)

- InChIKey: YFMDICSBNKOPAE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 224.0174972Da

- どういたいしつりょう: 224.0174972Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 53.2Ų

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414340-1g |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine; . |

51039-92-0 | 1g |

€317.00 | 2025-02-17 | ||

| A2B Chem LLC | AJ08201-1g |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |

51039-92-0 | >95% | 1g |

$509.00 | 2024-04-19 | |

| abcr | AB414340-1 g |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |

51039-92-0 | 1g |

€322.50 | 2023-04-24 | ||

| TRC | N275095-250mg |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |

51039-92-0 | 250mg |

$ 275.00 | 2022-06-03 | ||

| Chemenu | CM521329-1g |

N-(4-Chlorophenyl)-4-methylthiazol-2-amine |

51039-92-0 | 97% | 1g |

$264 | 2023-01-04 | |

| abcr | AB414340-500 mg |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |

51039-92-0 | 500MG |

€254.60 | 2023-02-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386570-250mg |

N-(4-chlorophenyl)-4-methylthiazol-2-amine |

51039-92-0 | 97% | 250mg |

¥1036.00 | 2024-05-11 | |

| TRC | N275095-500mg |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |

51039-92-0 | 500mg |

$ 450.00 | 2022-06-03 | ||

| TRC | N275095-1000mg |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |

51039-92-0 | 1g |

$ 720.00 | 2022-06-03 | ||

| abcr | AB414340-500mg |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine; . |

51039-92-0 | 500mg |

€269.00 | 2025-02-17 |

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

51039-92-0 (N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51039-92-0)N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine

清らかである:99%

はかる:1g

価格 ($):240.0